Fmoc-N-Me-D-Trp(Boc)-OH
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Overview
Description
Fmoc-N-Me-D-Trp(Boc)-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of tryptophan, an essential amino acid, and is protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups. These protecting groups are commonly used in organic synthesis to prevent unwanted reactions at specific sites of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-D-Trp(Boc)-OH typically involves multiple steps:
Protection of the Amino Group: The amino group of tryptophan is protected using the Fmoc group.
Methylation: The indole nitrogen of tryptophan is methylated.
Protection of the Carboxyl Group: The carboxyl group is protected using the Boc group.
Industrial Production Methods: Industrial production methods for this compound would involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Removal of Fmoc and Boc protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (for Fmoc removal), TFA in DCM (for Boc removal).
Coupling: HBTU, HATU, or EDC as coupling reagents in the presence of a base like DIPEA.
Major Products:
Deprotected Tryptophan Derivatives: After removal of protecting groups.
Peptides: When coupled with other amino acids.
Scientific Research Applications
Chemistry:
- Used in solid-phase peptide synthesis (SPPS) to create peptides and proteins.
Biology:
- Studied for its role in protein-protein interactions and enzyme-substrate interactions.
Medicine:
- Potential use in developing peptide-based drugs and therapeutic agents.
Industry:
- Utilized in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Fmoc-N-Me-D-Trp(Boc)-OH involves its role as a building block in peptide synthesis. The protecting groups (Fmoc and Boc) prevent unwanted reactions during the synthesis process, ensuring the correct sequence and structure of the peptide.
Comparison with Similar Compounds
Fmoc-Trp(Boc)-OH: Similar structure but without the methylation on the indole nitrogen.
Fmoc-D-Trp(Boc)-OH: Similar structure but without the N-methylation.
Uniqueness:
- The presence of both Fmoc and Boc protecting groups.
- The N-methylation of the indole nitrogen, which can influence the compound’s reactivity and interactions.
Properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O6/c1-32(2,3)40-31(38)34-18-20(21-11-9-10-16-27(21)34)17-28(29(35)36)33(4)30(37)39-19-26-24-14-7-5-12-22(24)23-13-6-8-15-25(23)26/h5-16,18,26,28H,17,19H2,1-4H3,(H,35,36)/t28-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZUDCKQUKFBIR-MUUNZHRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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